Remoxipride (S-(-)-3-bromo-2,6-dimethoxy-N-[1-ethyl-2-pyrrolidinylmethyl]benzamide) is a substituted benzamide compound. [] It belongs to a class of compounds known as atypical antipsychotics. [] Remoxipride has been predominantly investigated for its effects on the central nervous system, specifically its interaction with dopamine receptors. [] This has made it a valuable tool in research aiming to understand dopamine-related functions and dysfunctions in the brain. []
Synthesis Analysis
Oxidation: The phenolic metabolites of Remoxipride, like NCQ-344 (a hydroquinone) and NCQ-436 (a catechol), can undergo oxidation to form reactive quinone species. []
Conjugation: Remoxipride metabolites, particularly the hydroquinone metabolite NCQ-344, can form glutathione conjugates. []
Molecular Structure Analysis
The molecular structure of Remoxipride has been extensively studied to understand its interaction with the dopamine D2 receptor. [, ] Key structural features include:
Substituted benzamide core: This core structure is crucial for its interaction with the dopamine D2 receptor. []
Bromine and methoxy substitutions: These substitutions likely influence the binding affinity and selectivity of Remoxipride for the D2 receptor. []
Pyrrolidinylmethyl group: This group plays a role in the interaction of Remoxipride with the receptor's binding pocket. []
Mechanism of Action
Remoxipride functions as a selective dopamine D2 receptor antagonist. [] It exerts its effects by binding to these receptors, primarily in the brain, and blocking the action of dopamine. [] This selective antagonism of D2 receptors is considered to be the primary mechanism underlying its observed effects on animal behavior and in various experimental models. []
Remoxipride demonstrates a higher potency in antagonizing dopamine agonist-induced locomotion compared to its effects on stereotyped behavior. [] This suggests that Remoxipride might preferentially act on D2 receptors within the mesolimbic dopamine pathway, which is associated with reward and motivation. [] Remoxipride also affects prolactin release, a hormone regulated by dopamine. []
Physical and Chemical Properties Analysis
Remoxipride is a chiral compound existing as a single enantiomer in its pharmacologically active form. [] Key physical and chemical properties include:
Appearance: White to off-white crystalline powder. []
Solubility: Sparingly soluble in water. []
LogP: The octanol-water partition coefficient (LogP) of Remoxipride and its metabolites influences their ability to cross the blood-brain barrier. []
Applications
Investigate dopamine D2 receptor function: Due to its selectivity for the D2 receptor, Remoxipride has been valuable in studying the role of this receptor in various brain functions and behaviors in animal models. [, ]
Develop new radioligands: Research on Remoxipride and its analogs led to the development of high-affinity radioligands like [(123)I]Epidepride and [(18)F]Fallypride. [, ] These radioligands are crucial for imaging dopamine D2 receptors in the human brain using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). [, ]
Explore mechanisms of atypical antipsychotics: Remoxipride's classification as an atypical antipsychotic spurred research into the mechanisms by which this class of drugs exerts their therapeutic effects. []
Future Directions
Further development of D2-selective ligands: The unique pharmacological profile of Remoxipride can be further exploited to develop novel D2-selective ligands with improved properties for research and potential therapeutic applications. []
Elucidating the role of D2 receptors in specific brain regions: More research is needed to fully understand the differential effects of Remoxipride on D2 receptors in various brain regions and their implications for behavior and disease. [, ]
Investigating the potential of D2-selective compounds for treating other conditions: Beyond schizophrenia, D2 receptor dysfunction has been implicated in other conditions like Parkinson's disease and addiction. Remoxipride's research could pave the way for exploring the potential of D2-selective compounds in these areas. []
Related Compounds
Sulpiride
Relevance: Sulpiride served as a starting point for developing halogenated analogs, which ultimately led to the discovery of remoxipride. [] While remoxipride demonstrates a weaker in vitro binding affinity than sulpiride, it exhibits significantly greater potency in vivo. []
Raclopride
Compound Description: Raclopride, a substituted benzamide, functions as a selective dopamine D2 receptor antagonist. It is frequently utilized as a radioligand, labeled with tritium or carbon-11, in receptor binding assays and positron emission tomography (PET) studies, respectively. []
Relevance: Raclopride emerged as a key discovery during the search for a potential active metabolite of remoxipride. [] Its use as a radioligand has been instrumental in studying dopamine D2 receptors in the context of remoxipride's mechanism of action. Notably, remoxipride displays a significantly higher potency in blocking [3H]raclopride binding to the D2 receptor in vivo compared to its ability to block [3H]spiperone binding. []
Relevance: Similar to raclopride, eticlopride was identified as a potential active metabolite during the investigation of remoxipride's metabolism. []
Iodobenzamide (IBZM)
Relevance: IBZM, particularly its radiolabeled form with iodine-123, demonstrated moderate binding potential in the rat brain, specifically in terms of its putamen-to-cerebellum ratio. [] This finding contributed to the development of related compounds like epidepride with improved imaging properties.
Compound Description: NCQ-344, a dihydroxy derivative of remoxipride, exhibits exceptionally potent in vivo activity in rats. This metabolite has been identified as a hydroquinone and is suspected to be capable of forming a reactive para-quinone. []
Relevance: NCQ-344, a key metabolite of remoxipride, was identified during the investigation of remoxipride's metabolites. [] Its potent in vivo activity sparked interest in understanding the structure-activity relationships of remoxipride metabolites and their potential contributions to its pharmacological effects. Furthermore, NCQ-344 has shown greater potency in inducing apoptosis and necrosis in human bone marrow progenitor cells compared to its structural isomer, NCQ-436. []
Isoremoxipride (FLB-457)
Compound Description: Isoremoxipride (FLB-457), a 3-methoxy isomer of NCQ-344, demonstrates a high affinity for dopamine D2 receptors, with a binding affinity in the 20-30 pM range. [] It has been investigated as a radioligand for imaging extrastriatal dopamine D2 receptors.
Relevance: Isoremoxipride emerged from structure-activity relationship (SAR) studies of remoxipride metabolites. [] Its high affinity for dopamine D2 receptors and favorable imaging characteristics led to its investigation as a potential radioligand for studying dopamine D2 receptors in the brain, particularly those located outside the striatum.
FLB-463
Compound Description: FLB-463, a 6-hydroxy analog of isoremoxipride, also exhibits high affinity for the dopamine D2 receptor, similar to isoremoxipride, with a binding affinity in the 20-30 pM range. []
Relevance: Like isoremoxipride, FLB-463 arose from SAR studies of remoxipride metabolites and exhibited a high affinity for dopamine D2 receptors. [] This finding further highlighted the impact of structural modifications on the binding affinity of remoxipride analogs.
Ioxipride ([(123)I]NCQ-298)
Relevance: Ioxipride, a radiolabeled analog of FLB-463, was investigated as a potential SPECT imaging agent due to its structural similarity to other high-affinity dopamine D2 receptor ligands. []
Iodopride
Relevance: Iodopride's comparable binding potential to IBZM, combined with its structural features, contributed to the design of epidepride. []
Epidepride
Relevance: Epidepride was designed by combining structural elements of isoremoxipride and iodopride. [] Its exceptional binding characteristics, including a remarkably high striatum-to-cerebellum ratio of 234 in rats, established its utility as a SPECT imaging agent for studying dopamine D2 receptors. [] It has been instrumental in revealing the distribution of remoxipride to the human brain and examining central D2-dopamine receptor binding in vivo using PET. []
Nalepride
Relevance: While not directly derived from remoxipride, nalepride highlights the impact of subtle structural modifications on the binding characteristics of substituted benzamides, further emphasizing the importance of SAR studies in this class of compounds. []
Fallypride
Relevance: Fallypride exemplifies the successful application of SAR principles to develop high-affinity PET imaging agents based on the core structure of remoxipride and its analogs. []
FLA-797
Compound Description: FLA-797, particularly its (-) enantiomer, is a phenolic metabolite of remoxipride that demonstrates a higher affinity for [3H]raclopride-labeled striatal D2 receptors compared to remoxipride. [] This metabolite displays greater potency in inducing catalepsy in rats, suggesting potential involvement in extrapyramidal side effects.
Relevance: FLA-797 represents a key phenolic metabolite of remoxipride, primarily formed in rats. [, ] Its higher affinity for D2 receptors and increased potency in inducing catalepsy compared to remoxipride suggest potential contributions to both the therapeutic and adverse effects of the parent drug.
FLA-908
Compound Description: Similar to FLA-797, FLA-908, specifically its (-) enantiomer, exhibits a higher affinity for striatal D2 receptors labeled with [3H]raclopride than remoxipride, leading to a more pronounced cataleptic effect in rats. []
Relevance: FLA-908, another phenolic metabolite of remoxipride found predominantly in rats, shares a similar pharmacological profile with FLA-797. [, ] Its potent D2 receptor antagonism and enhanced cataleptogenic effects underscore the significant role of aromatic ring metabolites in remoxipride's overall activity.
NCQ-436
Compound Description: NCQ-436 is a catechol metabolite of remoxipride, structurally distinct from the hydroquinone NCQ-344, and exhibits a lower potency in blocking dopamine agonist-induced effects compared to NCQ-344. [] This metabolite has been proposed to potentially form a reactive ortho-quinone. []
NCQ-469
Compound Description: NCQ-469, another metabolite of remoxipride, exhibits a relatively weak ability to block dopamine agonist-induced effects, indicating a lower potency compared to remoxipride and other active metabolites. []
Relevance: As a less potent metabolite of remoxipride, NCQ-469 likely plays a minor role in its overall pharmacological activity. []
Haloperidol
Thioridazine
Relevance: Thioridazine has been included as a comparator drug in clinical trials assessing the efficacy and tolerability of remoxipride. [, ] Findings indicate that remoxipride demonstrates similar antipsychotic efficacy to thioridazine but with a reduced incidence of certain side effects, particularly extrapyramidal symptoms.
Chlorpromazine
Relevance: Chlorpromazine is often employed as a reference compound to assess the clinical efficacy of remoxipride. [, ] Results from comparative studies suggest that remoxipride exhibits comparable antipsychotic effectiveness to chlorpromazine.
Spiperone
Relevance: [3H]Spiperone has been employed as a radioligand in in vivo receptor binding studies to investigate the pharmacological profile of remoxipride, particularly its interaction with dopamine D2 receptors. [, ] These studies have provided valuable insights into the selectivity and potency of remoxipride's D2 receptor antagonism in different brain regions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phenytoin is an anticonvulsant agent and active metabolite of fosphenytoin. Phenytoin is formed from fosphenytoin by tissue phosphatases. It inhibits neuronal voltage-gated sodium channels in a voltage-dependent manner. Phenytoin reduces the neuronal firing frequency and decreases the amplitude of excitatory post-synaptic potentials (EPSPs) in electrically stimulated rat corticostriatal slices (EC50s = 42.8 and 33.5 µM, respectively). It protects against seizures induced by maximal electroshock (MES) in mice (ED50 = 10 mg/kg). Formulations containing phenytoin have been used in the treatment of tonic-clonic seizures and status epilepticus. Phenytoin is a well-known aromatic anticonvulsant which undergoes metabolism in the hepatic microsomal system. It finds its application as the most effective treatment available for seizure disorders. It belongs to the class of phenyl hydantoins compounds. It can hinder the unnecessary activity of the brain during seizures by bringing stability to the sodium channels, causing decreased electrical conductivity among brain cells. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Phenytoin is a hydantoin derivative and a non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin potentially acts by promoting sodium efflux from neurons located in the motor cortex reducing post-tetanic potentiation at synapses. The reduction of potentiation prevents cortical seizure foci spreading to adjacent areas, stabilizing the threshold against hyperexcitability. In addition, this agent appears to reduce sensitivity of muscle spindles to stretch causing muscle relaxation. Phenytoin, formerly known as diphenylhydantoin, is a potent anticonvulsant used to treat and prevent generalized grand mal seizures, complex partial seizures and status epilepticus. Phenytoin was formerly the most commonly used anticonvulsant agent but is now declining in use, having been replaced by more modern, better tolerated agents. Phenytoin is an uncommon but well known cause of acute idiosyncratic drug induced liver disease that can be severe and even fatal. Phenytoin, also known as dilantin or fenitoina, belongs to the class of organic compounds known as phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. Phenytoin is a drug which is used for the control of generalized tonic-clonic (grand mal) and complex partial (psychomotor, temporal lobe) seizures and prevention and treatment of seizures occurring during or following neurosurgery. Phenytoin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phenytoin has been detected in multiple biofluids, such as urine and blood. Within the cell, phenytoin is primarily located in the cytoplasm and membrane (predicted from logP). Phenytoin can be converted into phenytoin arene-oxide through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 2C9. In humans, phenytoin is involved in a few metabolic disorders, which include the fosphenytoin (antiarrhythmic) metabolism pathway, the phenytoin (antiarrhythmic) action pathway, and the fosphenytoin (antiarrhythmic) action pathway. Phenytoin is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Phenyracillin is the 2,5-diphenylpiperazine salt of benzylpenicillin with antibacterial activity. Phenyracillin binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Phenytoin sodium is an anti-epileptic drug, which belongs to the hydantoin family. Phenytoin Sodium is the sodium salt form of phenytoin, a hydantoin derivate and non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin sodium promotes sodium efflux from neurons located in the motor cortex, thereby stabilizing the neuron and inhibiting synaptic transmission. This leads to a reduction in posttetanic potentiation at synapses, an inhibition of repetitive firing of action potentials and ultimately inhibits the spread of seizure activity. An anticonvulsant that is used to treat a wide variety of seizures. It is also an anti-arrhythmic and a muscle relaxant. The mechanism of therapeutic action is not clear, although several cellular actions have been described including effects on ion channels, active transport, and general membrane stabilization. The mechanism of its muscle relaxant effect appears to involve a reduction in the sensitivity of muscle spindles to stretch. Phenytoin has been proposed for several other therapeutic uses, but its use has been limited by its many adverse effects and interactions with other drugs.
Phe-Pro-Arg-PABA-Resorufin is a Chromogenic and fluorogenic peptide substrate for the highly sensitive detection of proteases in biological matrices. The outstanding performance of the tripeptide substrates is exemplified by specific fluorescence detection of thrombin and factor Xa at only 500 fM concentration. The substrate is also applicable to the sensitive detection of the thrombin inhibitor dabigatran in human plasma and whole blood samples, highlighting its potential for a point-of-care test for instant monitoring the blood levels of this blockbuster anticoagulant drug in specific clinical situations.